jc-1

Cardiovascular biology Mitochondrial respiration Apoptosis detection

Heterogeneous cell populations confound single-wavelength mitochondrial probes (TMRE, TMRM, DiOC6(3)) that require external normalization. JC-1 eliminates this with ratiometric dual-emission (red/green, 590/527 nm), providing internal correction independent of mitochondrial mass, cell size, or dye loading. • Intra-assay CV: 3.6% vs 13.3% for alternatives (Pearson's r=0.98) • Detects ΔΨm collapse via FCCP and valinomycin pathways • Clinically validated for sperm fertility (r=0.93 viability, r=0.73 motility) • Preferred probe for cardiomyocyte uncoupler studies

Molecular Formula C25H27Cl4IN4
Molecular Weight 652.2 g/mol
Cat. No. B7765246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namejc-1
Molecular FormulaC25H27Cl4IN4
Molecular Weight652.2 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-]
InChIInChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1
InChIKeyFYNNIUVBDKICAX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JC-1 Fluorescent Probe for Mitochondrial Membrane Potential: Ratiometric Detection and Procurement Considerations


JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide) is a cationic carbocyanine fluorescent dye that serves as a ratiometric indicator of mitochondrial membrane potential (ΔΨm) in live cells, tissues, and isolated mitochondria . The dye undergoes a potential-dependent, reversible transition between a monomeric form (green fluorescence, emission ~527 nm) at low ΔΨm and J-aggregate form (red fluorescence, emission ~590 nm) at high ΔΨm, enabling ratiometric quantification independent of mitochondrial mass, cell size, or dye loading variations . JC-1 is widely employed in apoptosis studies, drug screening, and clinical diagnostics, particularly for assessing mitochondrial function in reproductive biology, neurobiology, and cardiovascular research [1].

Why Generic Substitution of JC-1 with Single-Wavelength Mitochondrial Probes Compromises Quantitative Accuracy and Experimental Reproducibility


Mitochondrial membrane potential probes cannot be interchangeably substituted without careful consideration of their distinct photophysical properties, detection mechanisms, and susceptibility to confounding variables. Single-wavelength probes such as TMRE, TMRM, DiOC6(3), and Rhodamine 123 provide only unidirectional fluorescence intensity changes that are sensitive to dye loading efficiency, mitochondrial mass, cell size, and instrument variability [1]. In contrast, JC-1's ratiometric dual-emission property (red/green fluorescence ratio) provides an internal normalization that corrects for these confounding factors, enabling direct quantitative comparisons across heterogeneous cell populations and experimental conditions [2]. Furthermore, certain alternative probes exhibit significant non-coherent behavior due to sensitivity to plasma membrane potential fluctuations (DiOC6(3)) or insufficient sensitivity to detect subtle ΔΨm changes (Rhodamine 123), leading to false-negative or false-positive interpretations of mitochondrial function [3].

JC-1 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


JC-1 Detects Mitochondrial Uncoupler-Induced ΔΨm Collapse in Cardiomyocytes Whereas CMXRos Fails

In a head-to-head comparison of four potentiometric dyes (JC-1, CMXRos, DiOC6(3), and Rhodamine 123) in primary neonatal rat cardiomyocytes, only JC-1 successfully detected the collapse of ΔΨm induced by mitochondrial respiration uncouplers. CMXRos stained cardiomyocytes irrespective of actual alterations in ΔΨm, rendering it unsuitable for assessing uncoupler-induced mitochondrial depolarization [1].

Cardiovascular biology Mitochondrial respiration Apoptosis detection

JC-1 Exhibits Intra-Assay CV of 3.6% for Red:Green Fluorescence Ratio Quantification

In a clinical validation study measuring mitochondrial function in human samples (n=10 replicates drawn on the same day), JC-1 demonstrated an intra-assay coefficient of variation (CV) of 3.6% for the log-transformed red:green fluorescence ratio, with a Pearson's correlation coefficient of 0.98 and intraclass correlation coefficient of 0.98. In comparison, the nonyl acridine orange (NAO) probe showed a substantially higher intra-assay CV of 13.3% [1].

Assay validation Analytical reproducibility Quality control

JC-1 Ratiometric Red:Green Ratio Independent of Mitochondrial Mass and Dye Loading, Unlike Single-Wavelength Probes

JC-1's ratiometric detection principle—comparing red (J-aggregate) to green (monomer) fluorescence intensities—yields a normalized ratio that depends solely on mitochondrial membrane potential and is independent of mitochondrial mass, cell size, or variable dye loading. In contrast, single-wavelength probes such as TMRE and TMRM produce absolute fluorescence intensity measurements that are confounded by these variables, requiring additional normalization steps or limiting cross-sample comparisons [1]. Healthy polarized mitochondria typically yield JC-1 red:green ratios ≥2.0, while depolarized mitochondria drop toward 1.0 or below [2].

Ratiometric quantification Fluorescence microscopy Flow cytometry

JC-1 Responds to Valinomycin-Induced ΔΨm Collapse Whereas DiOC6(3) and Rhodamine 123 Fail

In a comparative flow cytometry study using the U937 human cell line, JC-1 demonstrated consistent fluorescence emission changes in response to both FCCP (a protonophore uncoupler) and valinomycin (a potassium ionophore). In contrast, DiOC6(3) responded to FCCP but not to valinomycin, while Rhodamine 123 failed to respond to either agent under the tested conditions. DiOC6(3) also exhibited non-coherent behavior due to high sensitivity to plasma membrane potential changes following extracellular KCl treatment [1].

Apoptosis research Flow cytometry Mitochondrial pharmacology

JC-1 Specifically Detects ΔΨm Changes in Human Spermatozoa with Positive Correlation to Motility and Fertilization Rates

In a comparative study of four fluorochromes (JC-1, CMXRos, DiOC6(3), and TMRE) in human spermatozoa from 28 infertile patients enrolled in IVF programs, JC-1 specifically detected ΔΨm changes. All four dyes showed positive correlation between the percentage of high-ΔΨm cells and forward motility as well as high fertilization rates after IVF. However, JC-1 was noted for its specific ΔΨm detection capability, while CMXRos, DiOC6(3), and TMRE were described as particularly suitable for multiparametric staining due to their simpler fluorescence characteristics [1]. In a separate clinical study of 213 semen samples, JC-1 staining revealed mean FL2 values (percentage of sperm with high ΔΨm) of 46.19 ± 23.25% for samples with linear motility and 48.32 ± 24.43% for nonlinear motility, with statistically significant positive correlations between FL2 and both motility and sperm vitality [2].

Reproductive biology Andrology Clinical diagnostics

JC-1 Dual-Laser Excitation (488 nm + 561 nm) Eliminates Compensation Requirements for Improved Flow Cytometry Accuracy

An optimized JC-1 detection protocol using dual-laser excitation—blue (488 nm) laser for JC-1 monomers and yellow (561 nm) laser for J-aggregates—eliminates the need for fluorescence compensation, a requirement when using single-laser excitation and dual-emission detection. In bovine spermatozoa, quantification of live J-aggregates using a 405 nm or 532 nm laser excitation showed stronger correlation with progressive motility (405 nm: r = 0.73, P < 0.0001; 532 nm: r = 0.52, P = 0.0002) and viability (405 nm: r = 0.93, P < 0.0001; 532 nm: r = 0.74, P < 0.0001) compared to traditional 488 nm laser excitation with dual emission (progressive motility: r = 0.05, P = 0.72; viability: r = 0.21, P = 0.14) [1]. Single-wavelength probes such as TMRE cannot benefit from this compensation-free dual-laser approach as they lack the distinct spectral signatures of monomer and aggregate forms .

Flow cytometry protocol Apoptosis detection Multiparametric analysis

JC-1 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Apoptosis Detection in Heterogeneous Cell Populations Requiring Ratiometric Normalization

JC-1 is optimally deployed in apoptosis studies where cell populations exhibit heterogeneous mitochondrial content, size variation, or inconsistent dye loading. The ratiometric red:green fluorescence readout provides internal normalization that is independent of these confounding variables [1]. In contrast to single-wavelength probes like TMRE or DiOC6(3), JC-1's dual-emission property eliminates the need for separate normalization steps and enables reliable discrimination of apoptotic (depolarized) versus non-apoptotic (polarized) cells, with healthy mitochondria yielding ratios ≥2.0 and depolarized mitochondria dropping toward 1.0 or below [2]. The dye uniquely responds to both protonophore uncouplers (FCCP) and potassium ionophores (valinomycin), providing broader detection capability for diverse apoptotic pathways [3].

Flow Cytometry-Based Mitochondrial Assessment in Clinical Andrology and IVF Laboratories

For clinical assessment of sperm mitochondrial function and fertility potential, JC-1 provides validated quantitative correlation with motility parameters and IVF fertilization outcomes. In 213 semen samples, JC-1 staining revealed mean high-ΔΨm percentages of 46.19 ± 23.25% for linear motility samples, with statistically significant positive correlation between JC-1 fluorescence ratios and both sperm motility and vitality [1]. When implemented with optimized dual-laser excitation (405 nm or 532 nm), JC-1 achieves correlation coefficients of r=0.93 with viability and r=0.73 with progressive motility, compared to r=0.21 and r=0.05 respectively with traditional 488 nm single-laser methods [2]. JC-1 specifically detects ΔΨm changes rather than producing non-specific staining, a critical advantage for diagnostic accuracy [3].

Cardiomyocyte Mitochondrial Respiration Studies Requiring Detection of Uncoupler-Induced Depolarization

In cardiovascular research involving assessment of mitochondrial uncoupler effects, JC-1 is the preferred probe over alternatives such as CMXRos, DiOC6(3), and Rhodamine 123. In a direct comparative study of neonatal rat cardiomyocytes, only JC-1 successfully detected the collapse of ΔΨm induced by mitochondrial respiration uncouplers, whereas CMXRos stained cells irrespective of actual ΔΨm alterations [1]. This specificity makes JC-1 indispensable for studies examining fatty acid-induced mitochondrial effects, oxidative phosphorylation inhibitors, or ischemia-reperfusion injury models where accurate detection of ΔΨm collapse is essential.

High-Reproducibility Quantitative Assays Requiring Low Intra-Assay Variability

JC-1 is the probe of choice for applications demanding high analytical reproducibility and minimal measurement variability. With an intra-assay coefficient of variation of 3.6% for the log red:green fluorescence ratio (compared to 13.3% for NAO) and Pearson's correlation coefficient of 0.98, JC-1 enables detection of subtle ΔΨm changes with high statistical confidence [1]. This reproducibility is particularly valuable for high-throughput drug screening platforms, longitudinal studies of mitochondrial function, and clinical diagnostic applications where assay consistency directly impacts result reliability and regulatory compliance.

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